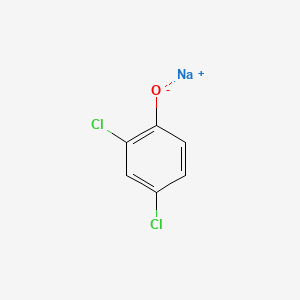

Phenol, 2,4-dichloro-, sodium salt

Description

Contextual Significance in Modern Chemical Science

The significance of Phenol (B47542), 2,4-dichloro-, sodium salt in modern chemical science is multifaceted. It serves as a key building block in organic synthesis. For instance, it is a precursor in the production of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgtpsgc-pwgsc.gc.ca Its chemical structure, featuring a phenol ring substituted with two chlorine atoms and a sodium ion, imparts specific reactivity that is harnessed in various chemical transformations. ontosight.ai

The compound's antimicrobial properties also contribute to its importance. ontosight.ai This has led to its use as a fungicide and bactericide in both agricultural and medical applications. ontosight.ai Research into its mechanism of action, which involves disrupting cell membranes and interfering with cellular functions, continues to be an area of study. ontosight.ai

Historical Development and Research Trajectories

The study of chlorinated phenols and their salts has a long history rooted in the development of industrial and agricultural chemicals. Initially, the focus was on the synthesis and application of these compounds as pesticides and preservatives. manavchem.com The parent compound, 2,4-dichlorophenol (B122985), is produced through the chlorination of phenol. wikipedia.org The development of its sodium salt was a logical progression to improve its utility in aqueous formulations. manavchem.comepa.gov

Early research trajectories were primarily driven by its application as an intermediate in the manufacturing of herbicides and other agrochemicals. tpsgc-pwgsc.gc.caepa.gov Over time, as analytical techniques became more sophisticated, research expanded to include its environmental fate and metabolic pathways. epa.gov Studies have investigated its degradation by microorganisms, which can break it down into simpler compounds like succinic acid. epa.gov

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into Phenol, 2,4-dichloro-, sodium salt is diverse. A significant area of research focuses on its role as a chemical intermediate in developing novel compounds. tpsgc-pwgsc.gc.canih.gov Scientists are exploring more efficient and selective synthesis methods, such as the oxychlorination of phenol using catalysts like manganous(II) sulfate (B86663). researchgate.net

Another major objective is to understand its interactions within biological systems. This includes studies on its genotoxic effects and impact on nucleic acid content in organisms. academicjournals.org Furthermore, the development of advanced analytical methods, such as sodium (23Na) MRI, while not directly studying this specific compound, points to a broader trend of investigating the roles of sodium ions in complex biological and chemical systems. nih.gov The overarching goal is to fully characterize its chemical behavior and potential applications while also understanding its environmental and biological implications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H3Cl2NaO | ontosight.ainih.gov |

| Molecular Weight | 184.98 g/mol | nih.gov |

| Appearance | White, crystalline solid | ontosight.ai |

| Solubility | More soluble in water than 2,4-dichlorophenol | ontosight.ai |

Computed Properties of this compound

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 183.9458644 Da | nih.gov |

| Topological Polar Surface Area | 23.1 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 102 | nih.gov |

Synthesis of 2,4-Dichlorophenol (Parent Compound)

| Reactants | Catalyst/Reagents | Conditions | Key Outcome | Reference |

| Phenol | Aluminum (III) chloride, Sulfuryl dichloride | Room temperature, 2 hours | Regioselective chlorination | chemicalbook.com |

| Phenol or o-chlorophenol | Boric acid, Phenyl sulfide, Ferric trichloride (B1173362) | - | High yield of 2,4-dichlorophenol | google.com |

| Phenol | Hydrogen chloride, Hydrogen peroxide | Mild conditions | Selective oxychlorination | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

3757-76-4 |

|---|---|

Molecular Formula |

C6H3Cl2NaO |

Molecular Weight |

184.98 g/mol |

IUPAC Name |

sodium;2,4-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |

InChI Key |

BYOIUZNBVLCMNV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[O-].[Na+] |

physical_description |

Liquid |

Related CAS |

120-83-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches for 2,4-Dichlorophenol (B122985) Synthesis

The synthesis of 2,4-Dichlorophenol is a critical step, with various methods developed to enhance selectivity and yield. Traditional methods often involve the direct electrophilic aromatic chlorination of phenol (B47542) using chlorine gas. rsc.org However, more advanced and selective methods are now prevalent.

Catalytic chlorination of phenol offers a more controlled approach to producing 2,4-Dichlorophenol. The use of a combined catalyst system, such as a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) with an organic auxiliary agent, has been shown to significantly improve the selectivity for 2,4-Dichlorophenol. researchgate.netgoogle.com This method allows for the synthesis of 2,4-Dichlorophenol with a purity of over 96% in a single step without the need for extensive purification. google.com The reaction is typically carried out by passing chlorine gas through molten phenol in the presence of the catalyst at a controlled temperature range of 50-100°C. google.com

Another approach involves using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid and a poly(alkylene sulfide). chemicalbook.com This method can achieve high regioselectivity and quantitative yields, often under solvent-free conditions. researchgate.net Research has demonstrated that a mixture of melted phenol, AlCl₃, and a poly(alkylene sulfide) reacted with SO₂Cl₂ at room temperature, followed by warming, can yield 2,4-Dichlorophenol at 93.3% purity. chemicalbook.com

A patented process utilizes a mixed catalyst of boric acid, phenyl sulfide, and ferric trichloride (B1173362) to chlorinate phenol, resulting in a crude product with a high content of 2,4-Dichlorophenol (greater than 95% of the dichlorophenol fraction). google.com This crude product can then be purified by rectification to achieve a final purity of over 99.5% with a total yield of 95% or higher. google.com

Table 1: Catalytic Chlorination of Phenol for 2,4-Dichlorophenol Synthesis

| Catalyst System | Chlorinating Agent | Reaction Conditions | Product Purity | Reference |

|---|---|---|---|---|

| Lewis acid and organic auxiliary agent | Chlorine gas | 50-100°C, molten phenol | >96% | google.com |

| AlCl₃ and poly(alkylene sulfide) | SO₂Cl₂ | Room temperature, then 55°C | 93.3% | chemicalbook.com |

| Boric acid, phenyl sulfide, and ferric trichloride | Chlorine gas | Negative pressure, followed by rectification | >99.5% | google.com |

Selective oxychlorination presents an alternative pathway that is both efficient and operates under milder conditions. An effective method utilizes a manganous(II) sulfate (B86663) (MnSO₄) catalyst with hydrogen chloride (HCl) as the chlorine source and hydrogen peroxide (H₂O₂) as the oxidant in an aqueous medium. rsc.orgresearchgate.net This water-based system demonstrates high catalyst activity and selectivity for 2,4-Dichlorophenol. rsc.orgresearchgate.net A key advantage of this process is that the product automatically isolates from the aqueous solution which also contains the catalyst, simplifying product separation and catalyst recycling. rsc.org Other transition metal salts, such as copper(II) chloride (CuCl₂), have also shown high activity in similar reactions. researchgate.net

Conversion to Phenol, 2,4-dichloro-, Sodium Salt

Once 2,4-Dichlorophenol is synthesized, it is converted into its sodium salt, this compound (also known as sodium 2,4-dichlorophenate).

The conversion to the sodium salt is typically a straightforward acid-base reaction. 2,4-Dichlorophenol is reacted with an aqueous solution of sodium hydroxide (B78521) (NaOH) to form the sodium 2,4-dichlorophenoxide solution. wipo.int This is a common and efficient method for producing the sodium salt of phenols. The reaction involves the deprotonation of the hydroxyl group of the phenol by the hydroxide ion.

By-product Formation and Purity Enhancement Strategies in Synthesis

A significant challenge in the synthesis of 2,4-DCP is the concurrent formation of undesirable isomers and other chlorophenol impurities. patsnap.compatsnap.com The physical properties of these by-products, particularly 2,6-dichlorophenol (B41786), are very similar to 2,4-DCP, making their separation difficult and costly. patsnap.com Therefore, optimizing reaction conditions to maximize the yield of the desired isomer and minimize impurities is crucial.

The direct chlorination of phenol can lead to a mixture of dichlorophenol isomers, including 2,4-DCP and 2,6-DCP. patsnap.com The formation of the undesired 2,6-dichlorophenol isomer is a key concern. patsnap.compatsnap.com Several strategies have been developed to control the isomeric distribution.

One approach involves the use of specific catalysts. For instance, using a mixed catalyst system composed of diphenyl sulfide, ferric chloride, and boric acid has been shown to have a positioning effect, favoring the formation of p-chlorophenol as an intermediate, which then preferentially forms 2,4-DCP. google.com This method can increase the content of 2,4-DCP in the resulting dichlorophenol mixture to over 95%. google.com Another patented method utilizes a mixed catalyst of diphenyl sulfide, ferric chloride, and trifluoromethanesulfonic acid to achieve high purity. patsnap.com

The choice of chlorinating agent and reaction conditions also plays a vital role. The use of sulfuryl chloride as a chlorinating agent, in conjunction with a Lewis acid catalyst like aluminum or ferric chloride and sulfur-containing co-catalysts, can lead to high regioselectivity and quantitative yields of chlorophenols. researchgate.net Temperature control during the chlorination process is also critical; for example, maintaining the temperature between 40-100°C can help improve the selectivity towards 2,4-DCP. google.com

Methods for separating the isomers post-synthesis have also been developed. One such method involves treating the isomer mixture with aqueous ammonia, which leads to the precipitation of ammonium (B1175870) salts. The salt of 2,4-dichlorophenol is enriched in the precipitate, while the 2,5-dichlorophenol (B122974) salt remains in the filtrate, allowing for their separation. google.com

Table 1: Catalyst Systems and their Effect on Isomer Selectivity

| Catalyst System | Starting Material | Key Outcome | Reference |

| Diphenyl sulfide, Ferric chloride, Boric acid | Phenol | Increased 2,4-DCP content to >95% in the dichlorophenol mixture. | google.com |

| Diphenyl sulfide, Ferric chloride, Trifluoromethanesulfonic acid | Phenol, o-chlorophenol, or p-chlorophenol | Production of high-purity 2,4-DCP. | patsnap.com |

| Lewis acid (e.g., AlCl₃, FeCl₃) and organic auxiliary agent | Phenol | One-step synthesis of >96% pure 2,4-DCP without purification. | google.com |

Besides isomeric by-products, the synthesis of 2,4-DCP can also generate other chlorophenol impurities, such as monochlorophenols (o-chlorophenol and p-chlorophenol) and over-chlorinated products like 2,4,6-trichlorophenol. patsnap.comchemicalbook.com The presence of these impurities reduces the purity and yield of the desired product.

Controlling the molar ratio of reactants is a key strategy to minimize these impurities. For example, in the chlorination of phenol, carefully controlling the amount of chlorine introduced can ensure the complete conversion of phenol while limiting the formation of trichlorophenol to less than 0.3%. google.com

The choice of starting material can also influence the impurity profile. Using o-chlorophenol or p-chlorophenol as the starting material, instead of phenol, can lead to a cleaner reaction with fewer by-products. nih.gov Catalytic chlorination of p-chlorophenol is a known technology for producing high-purity 2,4-DCP. google.com

Furthermore, purification techniques are employed to remove residual impurities. Rectification, a form of fractional distillation, is a common method used to separate 2,4-DCP from other chlorophenols with different boiling points. google.com Melt crystallization is another technique used to purify crude 2,4-DCP. patsnap.com

An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol has been developed using hydrogen chloride as the chlorinating source, hydrogen peroxide as an oxidant, and manganous(II) sulfate as a catalyst in water. researchgate.net This method demonstrates high activity and selectivity under mild conditions, and the product can be isolated easily. researchgate.net

Table 2: Impurity Profile in 2,4-Dichlorophenol Synthesis

| Synthesis Method | Key Impurities | Purity Enhancement Strategy | Reference |

| Direct chlorination of phenol | 2,6-dichlorophenol, 2,4,6-trichlorophenol | Use of selective catalysts (e.g., Fe powder, FeCl₃ with p-toluenethiol) | patsnap.com |

| Chlorination of o-chlorophenol | 2,6-dichlorophenol | Catalytic process with anhydrous aluminum trichloride and diphenyl sulfide | google.com |

| Gas chromatography analysis of a reaction mixture | o-chlorophenol, p-chlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol | Controlled chlorination and subsequent purification | chemicalbook.com |

Abiotic Degradation Pathways

Advanced Oxidation Processes (AOPs) for Aqueous Systems

Advanced oxidation processes represent a significant class of water treatment technologies capable of degrading refractory organic pollutants like 2,4-DCP. These processes are characterized by the in-situ generation of powerful oxidizing species, most notably the hydroxyl radical (•OH).

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals, which are highly effective in oxidizing organic compounds. The photo-Fenton process enhances this reaction through the use of ultraviolet (UV) or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of the degradation process.

In a study using iron-based nanoparticles, over 83.5% of 2,4-DCP (30 mg/L initial concentration) was removed using 10 mM H₂O₂ at a pH of 6.26. researchgate.net The mechanism involves the initial adsorption of 2,4-DCP onto the nanoparticles followed by a heterogeneous Fenton-like oxidation. researchgate.netresearchgate.net Another variation, the fluidized-bed Fenton process, demonstrated over 99% removal of 2,4-DCP under optimal conditions of pH 3, 0.25 mM of Fe²⁺, and 10 mM of H₂O₂. solent.ac.uk

The efficiency of the photo-Fenton process is evident in studies where the simultaneous presence of sunlight, H₂O₂, and Fe²⁺ led to significantly higher degradation of a mixture including 2,4-DCP compared to the Fenton reaction alone. bohrium.com Under optimal conditions, this process achieved about 85% removal of dissolved organic carbon (DOC) within 180 minutes and complete removal of the pollutant mixture in approximately 30 minutes. bohrium.com An ethylenediamine-N,N'-disuccinic-acid (EDDS)-modified photo-Fenton system has also been shown to be effective for 2,4-DCP degradation, with hydroxyl radicals identified as the main active species. biointerfaceresearch.com

Table 1: Research Findings on Fenton and Photo-Fenton Degradation of 2,4-DCP

| System | Initial 2,4-DCP Concentration | Reagents and Conditions | Removal Efficiency | Reference |

| Heterogeneous Fenton-like (Iron Nanoparticles) | 30 mg/L | 10 mM H₂O₂, pH 6.26 | >83.5% | researchgate.net |

| Fluidized-Bed Fenton | Not Specified | pH 3, 0.25 mM Fe²⁺, 10 mM H₂O₂ | >99% | solent.ac.uk |

| Photo-Fenton (Sunlight) | Mixture with Phenol and 2,4-D | H₂O₂, Fe²⁺, sunlight | ~85% DOC removal in 180 min | bohrium.com |

| EDDS-Modified Photo-Fenton | Up to 100 mg/L | [Fe(III)-EDDS] = 0.1 mM, [H₂O₂] = 1.0 mM, pH 7.0 | ~53% at 100 mg/L | biointerfaceresearch.com |

The combination of ultraviolet (UV) radiation with hydrogen peroxide (H₂O₂) is another potent AOP. UV light cleaves the H₂O₂ molecule to generate hydroxyl radicals, which then attack the organic pollutant. This method has been shown to be effective for the degradation of chlorinated phenols.

In one study, the UV/H₂O₂ process resulted in an 88.04% degradation of 2,4-DCP with a hydrogen peroxide concentration of 1016.0 mg/L over a period of 120 minutes. researchgate.net Research on the degradation of a similar compound, 2,4-dichlorophenoxyacetic acid (2,4-D), demonstrated that the UV/H₂O₂ process could achieve approximately 97% degradation. nih.gov The apparent fluence-based rate constant was noted to be 100 times higher than that for direct UV photolysis due to the production of hydroxyl radicals. nih.gov The efficiency of this process is influenced by factors such as pH, alkalinity, and the concentration of other substances in the water. nih.gov

Table 2: Research Findings on UV/H₂O₂ Degradation of 2,4-DCP and Related Compounds

| Compound | Initial Concentration | Reagents and Conditions | Degradation Efficiency | Reference |

| 2,4-Dichlorophenol | Not Specified | [H₂O₂] = 1016.0 mg/L, 120 minutes | 88.04% | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not Specified | UV-C (253.7 nm), 2 mol H₂O₂/mol 2,4-D, pH 5 | 90% within 5 minutes | mdpi.comnih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not Specified | UV irradiation (253.7 nm) | ~97% | nih.gov |

The activation of periodate (B1199274) (IO₄⁻) by UV light is an emerging AOP for water treatment. The UV/IO₄⁻ process generates various reactive species, including iodine radicals, which have been found to be effective in degrading persistent organic pollutants.

A study on the degradation of 2,4-DCP by the UV/IO₄⁻ process revealed a significantly higher degradation rate compared to UV irradiation alone, following pseudo-first-order reaction kinetics. researchgate.net A key finding was that the degradation was dominated by iodine radicals, with hydroxyl radicals and atomic oxygen playing a minor role. researchgate.net The process achieved total dechlorination of 2,4-DCP at pH 5.0. researchgate.net The efficiency of the process was influenced by the initial concentration of periodate, with the degradation rate increasing up to a concentration of 5 mM and then decreasing at 8 mM. researchgate.net The degradation rate was also found to decrease with an increasing initial concentration of 2,4-DCP and was proportional to the UV intensity. researchgate.net Notably, the pH did not have a significant impact on the degradation, and the presence of inorganic salts did not significantly affect the process. researchgate.net

Table 3: Research Findings on UV/Periodate Degradation of 2,4-DCP

| Parameter | Condition | Effect on Degradation Rate | Reference |

| Periodate Concentration | Increased to 5 mM | Increased | researchgate.net |

| Periodate Concentration | Increased to 8 mM | Decreased | researchgate.net |

| 2,4-DCP Concentration | Increased | Decreased | researchgate.net |

| UV Intensity | Increased | Increased | researchgate.net |

| pH | Varied | No significant impact | researchgate.net |

| Inorganic Salts | Present | No significant impact | researchgate.net |

Electrochemical oxidation is a clean and effective technology for wastewater treatment. It involves the generation of oxidizing agents on the surface of an anode or in the bulk solution. In the context of 2,4-DCP degradation, variations like the electro-Fenton and photoelectro-Fenton processes have been explored.

In an integrated system combining photoelectrocatalytic (PEC) oxidation and electro-Fenton (E-Fenton) oxidation, a significant enhancement in the degradation of 2,4-DCP was observed. This system utilized a TiO₂ electrode and an iron electrode as parallel anodes and graphite (B72142) felt as a cathode. The iron anode continuously released Fe²⁺ ions, while the cathode generated H₂O₂, facilitating the E-Fenton reaction in the solution. Simultaneously, the TiO₂ photoanode, under UV-A illumination, carried out a H₂O₂-assisted PEC reaction. A notable advantage of this combined system is its reduced sensitivity to pH compared to the typical E-Fenton process, making it applicable over a wider pH range. Anodic oxidation using a Ti-based oxide electrode has also been shown to be a promising pretreatment method, with alkaline conditions being more suitable for the degradation of 2,4-DCP. This process was also found to enhance the biodegradability of the 2,4-DCP solution.

Combining reductive and oxidative pathways can lead to a more complete and efficient degradation of pollutants. A sequential process involving pre-reduction with sulfidated nanoscale zero-valent iron (S-nZVI) followed by oxidation with S-nZVI-activated peroxydisulfate (B1198043) (PDS) has been shown to be highly effective for the complete mineralization of 2,4-DCP.

In this two-step process, the initial reductive dechlorination by S-nZVI achieved an 80% dechlorination of 2,4-DCP. The subsequent addition of PDS led to the almost complete removal of 2,4-DCP and its dechlorination by-products, with a mineralization rate of 91.5% under optimal conditions. Radical quenching experiments confirmed that both hydroxyl (•OH) and sulfate (SO₄⁻•) radicals were involved in the degradation, with the sulfate radical playing a more dominant role. The degradation mechanism involves reductive dechlorination followed by oxidation through single electron transfer, radical adduct formation, and hydrogen atom abstraction.

Table 4: Research Findings on Synergistic Reductive-Oxidative Degradation of 2,4-DCP

| System | Process Steps | Key Findings | Reference |

| S-nZVI/PDS | 1. Pre-reduction with S-nZVI | 80% dechlorination of 2,4-DCP | |

| 2. Oxidation with S-nZVI-activated PDS | 91.5% mineralization rate | ||

| Dominant role of sulfate radicals |

Environmental Transformation and Degradation Mechanisms of Phenol, 2,4 Dichloro , Sodium Salt

The environmental fate of Phenol (B47542), 2,4-dichloro-, sodium salt, is governed by a series of abiotic and biotic transformation and degradation processes. These mechanisms determine the persistence and potential impact of this compound in various environmental compartments.

Analytical Chemistry for Research and Monitoring

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental tool for separating the components of a mixture for subsequent identification and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for the analysis of 2,4-dichlorophenol (B122985) (2,4-DCP), the parent compound of the sodium salt.

High Performance Liquid Chromatography (HPLC) with Diverse Detection

HPLC is a versatile technique for analyzing non-volatile or thermally labile compounds like 2,4-DCP. It offers various detection methods, enhancing its applicability.

HPLC with UV Detection: This is a common method for the determination of 2,4-DCP. The analysis is often carried out using a C18 column, and the mobile phase typically consists of a mixture of acetonitrile (B52724), water, and an acid, such as acetic acid. deswater.com The UV detector is set at a wavelength where 2,4-DCP shows maximum absorbance, which has been reported to be 283 nm. deswater.com This method can be coupled with pre-concentration techniques like salting-out assisted liquid-liquid extraction (SALLE) to achieve low detection limits, in the range of 0.004 µg/L, and high recovery percentages. deswater.com

HPLC with Diode Array Detection (DAD): DAD provides the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, which aids in peak identification and purity assessment. A method combining magnetic solid-phase extraction (MSPE) with HPLC-DAD has been successfully used for the determination of 2,4-DCP in river water. tandfonline.com This method achieved limits of detection (LODs) of 0.04–0.34 ng mL⁻¹ and good recoveries. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for analyzing complex environmental samples. An analytical method using an Applied Biosystems API5000 LC/MS/MS has been developed for the quantitative determination of 2,4-DCP in drinking, ground, and surface water with a limit of quantitation (LOQ) of 0.10 µg/L. epa.gov The method monitors specific parent-daughter ion transitions for both quantification and confirmation of the analyte. epa.gov

Table 1: HPLC Methods for 2,4-Dichlorophenol Analysis

| Technique | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Application |

|---|---|---|---|---|---|

| HPLC-UV | C18 (250 mm × 4.6 mm) | Acetonitrile:Deionized water:Acetic acid (80:19.5:0.5) | UV at 283 nm | LOD: 0.004 µg/L, LOQ: 0.01 µg/L | Water Samples |

| HPLC-DAD | Not specified | Not specified | Diode Array Detection | LOD: 0.04–0.34 ng mL⁻¹ | River Water |

| LC-MS/MS | Synergi Hydro-RP (4.6 x 75 mm, 4-µm) | (A) Water with 0.1% acetic acid (B) Acetonitrile:Methanol (80:20) with 0.1% acetic acid | Negative-ion APCI tandem MS (MRM) | LOQ: 0.10 µg/L | Drinking, Ground, and Surface Water |

Gas Chromatography (GC) with Advanced Detectors (e.g., ECD, MS)

GC is a powerful technique for the analysis of volatile compounds. For polar compounds like 2,4-DCP, derivatization is often required to increase their volatility and improve chromatographic performance. However, direct analysis is also possible.

GC with Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for the analysis of 2,4-DCP. GC-ECD has been used for the simultaneous determination of various chlorinated phenols, including 2,4-DCP, in the urine of industrially exposed workers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique that combines the separation capabilities of GC with the identification power of MS. GC-MS is used for both the quantification of 2,4-DCP and the identification of its degradation products. nih.gov The mass spectrum of 2,4-DCP typically shows a molecular ion peak at m/z 162. researchgate.net For the analysis of 2,4-DCP metabolites, derivatization, for instance with a trimethylsilyl (B98337) (TMS) agent, can be employed, leading to characteristic mass spectra for the derivatives. researchgate.net An Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer has been used to analyze 2,4-dichloroanisole (B165449) (a transformation product of 2,4-DCP) with a Durabond-5MS capillary column. epa.gov

Table 2: GC Methods for 2,4-Dichlorophenol and Related Compounds Analysis

| Technique | Column | Detector | Key Findings |

|---|---|---|---|

| GC-ECD | Not specified | Electron Capture Detector | Simultaneous determination of multiple chlorinated phenols in urine. nih.gov |

| GC-MS | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Mass Spectrometer (Agilent 5973N) | Analysis of 2,4-dichloroanisole with monitoring of ions m/z 176, 178, and 161. epa.gov Retention time for 2,4-DCP was approximately 3.2 minutes. epa.gov |

| GC-MS | Not specified | Mass Spectrometer | Identification of 2,4-DCP and its degradation products. nih.gov Molecular ion peak for 2,4-DCP at m/z 162. researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of 2,4-DCP and its transformation products.

Mass Spectrometry (MS) for Identification of Metabolites

MS is a critical tool for identifying the metabolites of 2,4-DCP formed during its degradation or metabolism. In studies of 2,4-D degradation, GC-MS analysis has identified 2,4-DCP as a metabolite. researchgate.net The mass spectrum of the TMS derivative of 2,4-DCP shows a characteristic maximum ion at m/z 234. researchgate.net Furthermore, in studies of the metabolism of 2,4-DCP by human cytochrome P450 3A4, GC-MS was used to identify metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. nih.gov LC-MS analysis has also been used to identify 2,4-DCP as an intermediate metabolite during the degradation of 2,4-D, with a characteristic [M-H]⁻ ion at m/z 163.08. researchgate.net

Electron Spin Resonance (ESR) for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In the context of 2,4-DCP degradation, particularly through advanced oxidation processes, ESR spin-trapping techniques are employed to identify the transient radical intermediates involved. For instance, in the photodegradation of chlorophenols, ESR has been used to detect hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. acs.org The spin-trapping technique involves using a "spin trap" molecule, like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which reacts with the short-lived radicals to form a more stable radical adduct that can be detected by ESR. acs.orgutexas.edu

Electrochemical Detection Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of 2,4-DCP. These methods are based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface.

Several types of modified electrodes have been developed for the detection of 2,4-DCP:

Cyclodextrin-based sensors: A carbon paste electrode modified with β-cyclodextrin functionalized ionic liquid has shown enhanced sensitivity and selectivity for 2,4-DCP, with a detection limit of 1.2 μmol L⁻¹. rsc.org

Layered double hydroxide (B78521) modified electrodes: A carbon cloth electrode modified with Ce/Ni/Cu layered double hydroxide has been used for the simultaneous determination of 2,4-DCP and 3-chlorophenol, with a detection limit of 0.197 μM for 2,4-DCP. rsc.org

Molecularly imprinted polymer (MIP) based sensors: A sensor fabricated by electropolymerizing pyrrole (B145914) on a Fe₃O₄ nanoparticle modified glassy carbon electrode demonstrated a detection limit of 0.01 µM for 2,4-DCP using square wave voltammetry. mdpi.comnih.gov

Nanocomposite modified electrodes: A glassy carbon electrode modified with a nanostructured ZnS/C composite showed a wide linear range for 2,4-DCP concentration from 0.05 to 3.0 µM with a detection limit of 6.4 × 10⁻⁸ mol/L. tandfonline.com

Table 3: Electrochemical Sensors for 2,4-Dichlorophenol Detection

| Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection |

|---|---|---|---|

| β-cyclodextrin functionalized ionic liquid | Cyclic Voltammetry (CV) and Chronoamperometry | 4 μmol L⁻¹ to 100 μmol L⁻¹ | 1.2 μmol L⁻¹ |

| Ce/Ni/Cu layered double hydroxide | Not specified | 1 to 100 μM | 0.197 μM |

| Molecularly Imprinted Polymer/Fe₃O₄ nanoparticles | Square Wave Voltammetry (SWV) | 0.04 to 2.0 µM | 0.01 µM |

| Nanostructured ZnS/C composite | Not specified | 0.05 to 3.0 µM | 6.4 × 10⁻⁸ mol/L |

Method Validation and Performance Evaluation in Complex Matrices

The accurate quantification of 2,4-dichlorophenol (2,4-DCP), often present as its sodium salt in various matrices, is crucial for environmental monitoring and research. The validation and performance of analytical methods are rigorously evaluated to ensure reliable data, especially in complex sample types like water, soil, and biological tissues. Method validation typically encompasses the determination of linearity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).

High-performance liquid chromatography (HPLC) is a frequently employed technique for the analysis of 2,4-DCP. nih.govdeswater.com In one instance, an HPLC method coupled with a UV/Visible detector was used to determine the concentration of 2,4-DCP, utilizing a mobile phase of acetonitrile and deionized water (60:40 v/v). nih.gov For more complex sample matrices and lower detection limits, advanced techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) and gas chromatography-mass spectrometry (GC/MS) are utilized. epa.gov

A comprehensive method validation study for the determination of 2,4-DCP and other related compounds in drinking, ground, and surface water involved LC/MS/MS and GC/MS. epa.gov This study established a limit of quantification (LOQ) of 0.10 µg/L and a limit of detection (LOD) of 0.03 µg/L for 2,4-DCP in water matrices. epa.gov However, challenges such as matrix interferences were noted, with some ground and surface water samples showing interferences at 20-30% of the LOQ. epa.gov

Recovery studies are essential to assess the accuracy of a method in a specific matrix. In the aforementioned water analysis study, mean recoveries for 2,4-DCP were generally within acceptable guidelines, although a mean recovery of less than 70% was observed in tap water at a fortification level of 1.00 µg/L. epa.gov Another study focusing on the determination of 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolites, including 2,4-DCP, in soil and water reported recoveries in the range of 80% to 100%. researchgate.net The linearity of this method was excellent, with a correlation coefficient (R²) of ≥ 0.9996. researchgate.net The LOD and LOQ for 2,4-D were 0.45 µg/mL and 2 µg/mL, respectively. researchgate.net

The development of novel analytical approaches continues to improve the detection and quantification of 2,4-DCP. For instance, an electrochemical sensor based on a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes composite modified electrode demonstrated high sensitivity for 2,4-DCP. nih.gov This method exhibited a wide linear range from 0.005 to 0.1 µM and 0.2 to 40.0 µM, with a low detection limit of 1.5 nM. nih.gov Furthermore, molecularly imprinted polymers (MIPs) have been developed for the selective preconcentration of 2,4-DCP from river water and wastewater samples, which, when coupled with ambient mass spectrometry, provides a rapid and sensitive quantification method. nih.gov

The following tables summarize the performance characteristics of various analytical methods for the determination of 2,4-DCP and related compounds in complex matrices.

Table 1: Performance of LC/MS/MS and GC/MS for 2,4-DCP in Water

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | 0.10 µg/L | Drinking, Ground, Surface Water | epa.gov |

| Limit of Detection (LOD) | 0.03 µg/L | Drinking, Ground, Surface Water | epa.gov |

| Mean Recovery (1.00 µg/L) | <70% | Tap Water | epa.gov |

Table 2: Performance of HPLC Method for 2,4-D in Soil and Water

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Recovery | 80-100% | Soil and Water | researchgate.net |

| Linearity (R²) | ≥ 0.9996 | Soil and Water | researchgate.net |

| Limit of Detection (LOD) | 0.45 µg/mL | Soil and Water | researchgate.net |

Table 3: Performance of an Electrochemical Sensor for 2,4-DCP

| Parameter | Value | Reference |

|---|---|---|

| Linear Range 1 | 0.005 - 0.1 µM | nih.gov |

| Linear Range 2 | 0.2 - 40.0 µM | nih.gov |

These detailed research findings and performance evaluations underscore the continuous efforts to develop and validate robust analytical methods for monitoring "Phenol, 2,4-dichloro-, sodium salt" and its related compounds in environmentally and biologically relevant samples. The choice of method often depends on the required sensitivity, the complexity of the matrix, and the specific research or monitoring objectives.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling offers a molecular-level understanding of the chemical reactions that Phenol (B47542), 2,4-dichloro-, sodium salt and its parent compound, 2,4-dichlorophenol (B122985) (2,4-DCP), can undergo in the environment. These models are particularly useful for elucidating reaction mechanisms that are difficult to observe experimentally.

Hydrolysis:

Halogenated aromatic compounds and phenols are generally resistant to hydrolysis under typical environmental conditions. oecd.org Theoretical calculations support this, indicating that the carbon-chlorine bonds in the aromatic ring of 2,4-DCP are strong and not readily cleaved by water molecules. Similarly, the phenoxide group in the sodium salt form does not significantly alter this resistance to hydrolysis.

Chlorination:

The chlorination of phenol to produce 2,4-DCP is a key industrial process. wikipedia.org Quantum chemical models can be employed to understand the reaction mechanism, including the role of catalysts and the regioselectivity of the chlorination process. For instance, models can predict the electron density distribution on the phenol ring, indicating the most likely positions for electrophilic attack by chlorine.

A common industrial method involves the direct chlorination of phenol. manavchem.com Another approach uses o-chlorophenol as a starting material, with sulfuryl chloride as the chlorinating agent and a catalyst system of anhydrous aluminum trichloride (B1173362) and diphenyl sulfide. google.com Computational models can help optimize these processes by predicting reaction energies and identifying potential byproducts, such as 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol. google.com

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the interactions of Phenol, 2,4-dichloro-, sodium salt with various components of the environment at an atomistic level. These simulations can provide insights into adsorption, transport, and partitioning behaviors.

Given that the pKa of 2,4-DCP is approximately 7.8 to 7.9, it will exist in both its undissociated (2,4-DCP) and dissociated (2,4-dichlorophenolate) forms in the typical pH range of environmental waters (around 6-9). oecd.orgwikipedia.org This partial dissociation significantly influences its transport and reactivity. MD simulations can model the behavior of both species in aqueous environments and their interactions with soil and sediment particles.

In soil, the ionized form (the sodium salt) is expected to be poorly adsorbed, while the neutral form is likely to have higher adsorption, particularly in soils with high organic matter content. oecd.org MD simulations can be used to model these adsorption processes, providing details on the binding energies and orientations of the molecule on different surfaces, such as silica (B1680970) or organic matter. oecd.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Environmental Fate Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the physicochemical properties and biological activities (including toxicity and environmental fate) of chemicals based on their molecular structure.

For 2,4-DCP and its sodium salt, QSAR models have been employed to estimate various environmental parameters. For instance, the atmospheric oxidation half-life of 2,4-DCP has been estimated by QSAR to be 3.6 days. oecd.org These models often use descriptors derived from the molecular structure, such as the octanol-water partition coefficient (Log P), which for 2,4-DCP is in the range of 3.21-3.25. oecd.org

QSAR studies are particularly valuable for assessing the potential environmental risks of a large number of chemicals without extensive experimental testing. nih.gov The development of robust QSAR models for chlorophenols relies on high-quality experimental data for a set of related compounds to establish a statistically significant relationship between molecular descriptors and the property of interest.

Kinetic Modeling of Transformation Processes

Kinetic modeling is used to describe the rates and mechanisms of chemical transformations. For this compound, kinetic models are crucial for predicting its persistence and the formation of transformation products in various environmental compartments.

The degradation of 2,4-DCP can follow different kinetic models depending on the specific transformation process. For example, in photo-Fenton-like oxidation processes, the reaction kinetics of 2,4-DCP can vary from pseudo-first-order to more complex, non-conventional kinetics depending on the concentration of the iron catalyst. researchgate.net

Kinetic models have also been developed to describe the adsorption and subsequent hydrodechlorination of 2,4-DCP. For instance, a mechanistic kinetic model was created to represent the sequential adsorption and reduction of 2,4-DCP by palladium nanoparticles supported on a biofilm. tongji.edu.cnresearchgate.net This model demonstrated that the strong adsorption of 2,4-DCP onto the biofilm significantly increased its local concentration, leading to a 2- to 4-fold increase in the reduction rate compared to abiotic palladium nanoparticles. tongji.edu.cnresearchgate.net

The following table provides a summary of kinetic parameters from a study on the reductive dechlorination of 2,4-DCP using multi-walled carbon nanotubes-palladium/iron (MWCNTs-Pd/Fe) nanocomposites. nih.gov

| Parameter | Condition | Result |

|---|---|---|

| 2,4-DCP Removal | Initial Concentration: 20 mg/L, Time: 300 min | 100% |

| 2,4-DCP Removal | Initial Concentration: 30 mg/L, Time: 300 min | 98.7% |

| 2,4-DCP Removal | Initial Concentration: 40 mg/L, Time: 300 min | 96.6% |

| 2,4-DCP Removal | Initial Concentration: 50 mg/L, Time: 300 min | 90.5% |

| Phenol Yield | Initial Concentration: 20 mg/L, Time: 300 min | 96.9% |

| Phenol Yield | Initial Concentration: 30 mg/L, Time: 300 min | 93.2% |

| Phenol Yield | Initial Concentration: 40 mg/L, Time: 300 min | 88.3% |

| Phenol Yield | Initial Concentration: 50 mg/L, Time: 300 min | 81% |

Environmental Occurrence and Distribution Dynamics in Research Contexts

Detection and Monitoring in Environmental Compartments

Research and monitoring efforts have focused on the detection of 2,4-DCP, the active form of the sodium salt in the environment, across various environmental matrices. Advanced analytical techniques are employed for its quantification, ensuring sensitive and specific detection.

Common Analytical Techniques for Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the analysis of 2,4-DCP in environmental samples, often requiring a derivatization step. epa.govepa.gov

High-Performance Liquid Chromatography (HPLC): Used for determining 2,4-DCP and related compounds in water and soil samples. deswater.comsemanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting low concentrations of 2,4-DCP in various water sources. epa.gov

Electrochemical Sensors: Novel methods using molecularly imprinted polymers are being developed for rapid and selective detection of 2,4-DCP. optica.orgresearchgate.net

The high water solubility of Phenol (B47542), 2,4-dichloro-, sodium salt facilitates its distribution in aquatic environments. epa.gov Its presence is often an indicator of contamination from industrial discharge or agricultural runoff where herbicides containing 2,4-D are used.

2,4-DCP has been detected in surface water, groundwater, and, in some cases, drinking water. epa.govhealth.state.mn.us Monitoring studies in various regions have confirmed its presence. For example, the Minnesota Department of Agriculture's monitoring has frequently found 2,4-D, which degrades to 2,4-DCP, in the state's surface waters. In 2014, it was detected in over 60% of all surface water samples, with a maximum concentration of 30.5 parts per billion (ppb). health.state.mn.us While found in less than one percent of groundwater samples, its potential to contaminate these sources remains a concern. health.state.mn.us The U.S. Environmental Protection Agency (EPA) has also noted the detection of 2,4-DCP in some drinking water sources, although data are limited. epa.gov A lifetime health advisory for 2,4-DCP in drinking water has been set at 0.02 mg/L. knowyourh2o.com

Interactive Table: Detection of 2,4-Dichlorophenol (B122985) in Aquatic Systems

| Water System | Detection Status | Reported Concentrations / Notes | Key Sources |

| Surface Water | Frequently Detected | Max concentration of 30.5 ppb in Minnesota (2014). Found in over 60% of samples. | health.state.mn.us |

| Detected | Concentrations in Ethiopian water samples ranged from 68.22 to 167.7 mg/L, exceeding EPA standards. | semanticscholar.orgresearchgate.net | |

| Groundwater | Detected | Found in <1% of Minnesota groundwater samples. | health.state.mn.us |

| Potential Contaminant | Can penetrate soil to contaminate groundwater. | tpsgc-pwgsc.gc.ca | |

| Drinking Water | Detected (Limited Data) | EPA notes detection in some sources. | epa.gov |

| Health Advisory | Lifetime health advisory of 0.02 mg/L. | knowyourh2o.com |

In terrestrial environments, Phenol, 2,4-dichloro-, sodium salt, or more commonly its dissociated form 2,4-DCP, can be found in soils and sediments, primarily as a result of the breakdown of the herbicide 2,4-D. researchgate.net Once in the soil, it dissolves moderately quickly and can either be transported into waterways or leach into groundwater. tpsgc-pwgsc.gc.ca

Studies have developed methods for extracting and quantifying 2,4-DCP from soil and sediment. A method using gas chromatography with mass selective detection is applicable for determining 2,4-DCP in soil sediment at concentrations ranging from 0.01 to 1.0 µg/g. epa.gov Research in Ethiopia detected high concentrations of the parent herbicide 2,4-D in soil samples, indicating the potential for subsequent 2,4-DCP contamination. semanticscholar.orgresearchgate.net The persistence and movement of 2,4-DCP in soil are influenced by factors such as soil type, organic matter content, and pH. nih.govnih.gov

Interactive Table: Detection of 2,4-Dichlorophenol in Terrestrial Systems

| Terrestrial System | Detection Status | Analytical Methods / Notes | Key Sources |

| Soils | Detected | Found in agricultural soils, often as a degradation product of 2,4-D herbicide. | semanticscholar.orgresearchgate.netresearchgate.net |

| Analytical Method | GC-MS method for quantification in soil sediment (0.01 to 1.0 µg/g range). | epa.gov | |

| Sediments | Detected | Can accumulate in sediments after being carried into waterways. | tpsgc-pwgsc.gc.cawfduk.org |

| Analytical Method | HPLC methods have been developed for determination in sediment. | semanticscholar.orgresearchgate.net |

The atmospheric presence of this compound is considered minimal. As a salt, it is non-volatile. epa.gov Its parent compound, 2,4-DCP, has a low vapor pressure and low volatility, particularly from alkaline solutions where it exists as the salt. tpsgc-pwgsc.gc.caepa.gov Therefore, significant transport through the atmosphere is not a primary environmental pathway. While evaporation from contaminated surfaces can occur, a harmful atmospheric concentration is reached very slowly at ambient temperatures. ilo.org

Pathways of Environmental Introduction and Dissemination in Research Scenarios

The primary pathway for the introduction of this compound and its parent compound into the environment is through the widespread use and subsequent degradation of phenoxy herbicides.

Herbicide Degradation: 2,4-DCP is a known environmental degradation product of the herbicide 2,4-D. researchgate.netresearchgate.net This occurs in both soil and water through microbial action and photodegradation. epa.govresearchgate.net Given that 2,4-D is one of the most widely used herbicides globally, this represents a significant and diffuse source of 2,4-DCP. cargohandbook.com

Industrial Intermediate: 2,4-DCP is produced in large quantities as a chemical intermediate for the synthesis of 2,4-D and other products. tpsgc-pwgsc.gc.cacargohandbook.com Discharges from manufacturing facilities can be a point source of contamination into adjacent water bodies.

Other Uses: The compound's application as a germicide and antiseptic can also lead to its release into wastewater streams. tpsgc-pwgsc.gc.ca

Dissemination: Once introduced, its high water solubility allows for rapid dissemination through aquatic systems via runoff from agricultural lands or direct industrial effluent. tpsgc-pwgsc.gc.caepa.gov In soil, it can be transported with water flow, potentially leading to the contamination of groundwater. tpsgc-pwgsc.gc.ca

Research on Environmental Persistence and Mobility Factors (e.g., Runoff, Adsorption, Leaching)

Research into the environmental fate of 2,4-DCP, the active form of the sodium salt, reveals moderate persistence and significant mobility, particularly in aquatic systems.

Persistence:

The half-life of 2,4-DCP in water is reported to be approximately 14.8 days. epa.gov

Biodegradation is a key process for its removal from soil and water, although it can be slow. nih.govepa.gov Studies have shown that 79-82% of initial 2,4-DCP can be degraded in clay loam soil over 12-14 days under aerobic conditions. nih.gov

Photolysis (degradation by light) is also a significant degradation pathway in surface waters. wfduk.org

Mobility, Adsorption, and Leaching:

Mobility: Due to the high water solubility of the sodium salt, the compound is highly mobile in water. epa.gov Its potential to leach through soil profiles and contaminate groundwater is a recognized concern. tpsgc-pwgsc.gc.ca

Adsorption: The tendency of 2,4-DCP to adsorb to soil and sediment is considered low to moderate. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) has been reported with values of 263, 661, and 708. nih.gov As a weak acid with a pKa of 7.89, it will exist partially in its anionic (negatively charged) form in most environmental soils and waters. nih.gov This anionic form generally does not adsorb strongly to soils containing organic carbon and clay, further enhancing its mobility. nih.gov

Runoff and Leaching: The combination of its use in agriculture, moderate persistence, and high mobility in water makes it susceptible to transport from treated fields into surface waters via runoff. Its ability to leach through the soil column makes it a potential threat to groundwater resources. tpsgc-pwgsc.gc.caresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research on Phenol (B47542), 2,4-dichloro-, sodium salt, and its parent compound, 2,4-dichlorophenol (B122985) (2,4-DCP), has significantly advanced our understanding of its environmental behavior, biological effects, and potential applications. A substantial body of work has focused on its environmental fate, particularly its degradation in various ecosystems. Studies have detailed the anaerobic degradation of 2,4-DCP in freshwater sediments, identifying a sequential transformation process involving dechlorination to 4-chlorophenol (B41353), then to phenol, followed by carboxylation to benzoate, and finally degradation to methane (B114726) and carbon dioxide. nih.gov The rate-limiting step in this pathway has been identified as the conversion of 4-chlorophenol to phenol. nih.gov

Furthermore, the role of photolysis as a primary transformation process for polychlorinated phenols in estuarine water has been highlighted, with photolysis rates for dichlorophenol being notably higher in estuarine water compared to distilled water, suggesting a photosensitized reaction. nih.gov The persistence of 2,4-DCP is generally low in the presence of adapted microflora capable of biodegradation, but this can vary depending on environmental conditions. nih.gov

From a toxicological perspective, research has provided insights into the metabolism of 2,4-DCP. In rats, it undergoes conjugation to its glucuronide conjugate or is metabolized to dichloromethoxyphenol. industrialchemicals.gov.au In vitro studies using human enzymes have identified 2-chloro-1,4-hydroquinone, 2-chloro-1,4-benzoquinone, and 1,2,4-trihydroxybenzene as metabolites. industrialchemicals.gov.au While the International Agency for Research on Cancer (IARC) has classified combined exposures to polychlorophenols or their sodium salts as possibly carcinogenic to humans (Group 2B), there is evidence suggesting a lack of carcinogenicity for 2,4-dichlorophenol specifically in experimental animals. nih.govindustrialchemicals.gov.au

The compound's utility as an intermediate in chemical synthesis is also a key area of academic contribution. ontosight.ai It serves as a building block for more complex molecules, including dyes and pharmaceuticals. ontosight.ai Efficient methods for the synthesis of 2,4-dichlorophenol, such as the selective oxychlorination of phenol, have been developed. researchgate.net

Identification of Emerging Research Frontiers

While existing research has laid a solid foundation, several emerging frontiers warrant further investigation to deepen our understanding and expand the applications of Phenol, 2,4-dichloro-, sodium salt.

One significant area for future research is the development of more advanced and sustainable degradation technologies. While natural degradation pathways have been studied, research into engineered systems for the efficient removal of 2,4-DCP from contaminated environments is crucial. For instance, studies on dielectric barrier discharge (DBD) plasma reactors have shown promise in degrading 2,4-DCP in synthetic wastewater, with high removal efficiencies. researchgate.net Further exploration of such advanced oxidation processes, including the optimization of reactor design and operating parameters, could lead to more effective water treatment solutions.

Another emerging frontier lies in the detailed elucidation of its toxicological mechanisms at the molecular level. While metabolism has been studied, a deeper understanding of the interactions of 2,4-DCP and its metabolites with cellular targets is needed. This includes investigating its potential for endocrine disruption, immunotoxicity, and developmental toxicity in greater detail.

Furthermore, the exploration of novel applications for this compound and its derivatives represents a promising research avenue. Its established antimicrobial properties could be leveraged for the development of new and more effective antimicrobial agents, particularly in an era of increasing antibiotic resistance. ontosight.ai Research could focus on structure-activity relationships to design new compounds with enhanced efficacy and reduced toxicity.

Interdisciplinary Perspectives and Collaborative Opportunities

The multifaceted nature of this compound necessitates interdisciplinary approaches and collaborations to address the remaining knowledge gaps and unlock its full potential.

Environmental scientists, chemists, and microbiologists can collaborate to develop and optimize bioremediation and phytoremediation strategies for sites contaminated with 2,4-DCP. This could involve isolating and engineering microorganisms with enhanced degradative capabilities or identifying plant species that can effectively accumulate and metabolize the compound.

Toxicologists, pharmacologists, and medicinal chemists could work together to comprehensively assess the health risks associated with exposure to 2,4-DCP and to explore its potential as a scaffold for the development of new therapeutic agents. This collaboration would be essential for conducting detailed in vivo and in vitro studies to understand its mechanisms of action and to design safer and more effective molecules.

Chemical engineers and materials scientists have an opportunity to collaborate on the design of advanced catalytic systems for the synthesis and degradation of 2,4-DCP. This could involve developing novel nanocatalysts or photocatalysts with high selectivity and efficiency, contributing to greener and more sustainable chemical processes.

Finally, collaboration between analytical chemists and environmental modelers is crucial for developing accurate models to predict the environmental transport, fate, and exposure pathways of 2,4-DCP. This will enable better risk assessment and the development of effective management strategies to protect human and environmental health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dichlorophenol sodium salt with high purity for laboratory use?

- Methodological Answer : The sodium salt is typically synthesized via an acid-base reaction between 2,4-dichlorophenol and sodium hydroxide.

Procedure : Dissolve 2,4-dichlorophenol in an aqueous solution of NaOH (1:1 molar ratio) under controlled stirring at 25–40°C.

Purification : Crystallize the product by evaporating the solvent under reduced pressure, followed by recrystallization in ethanol-water mixtures.

Validation : Confirm purity via melting point analysis (literature range: ~288–290°C) and FTIR (characteristic O–Na stretching at ~450 cm⁻¹ and aromatic C–Cl vibrations at 600–800 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2,4-dichlorophenol sodium salt?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., aromatic C–Cl, phenolic O–Na bonds).

- NMR : Use ¹H NMR (D₂O) to observe aromatic protons (δ 6.8–7.5 ppm) and ¹³C NMR for aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion [M–Na]⁻ (calculated m/z for C₆H₃Cl₂O⁻: 160.94).

- Elemental Analysis : Verify Na content (theoretical ~14.1%) .

Q. How can researchers assess the aqueous solubility and stability of 2,4-dichlorophenol sodium salt under varying pH conditions?

- Methodological Answer :

Solubility Testing : Prepare buffered solutions (pH 2–12) and measure saturation concentration via gravimetry or UV-Vis spectroscopy (λmax ~280 nm).

Stability Analysis : Monitor degradation over time using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid).

pH-Dependent Behavior : The compound is highly soluble in neutral to alkaline conditions but may hydrolyze in acidic media (pH < 5), releasing free 2,4-dichlorophenol .

Advanced Research Questions

Q. What methodologies are suitable for analyzing adsorption kinetics of 2,4-dichlorophenol sodium salt on modified clay minerals?

- Methodological Answer :

Adsorbent Preparation : Modify halloysite or bentonite with surfactants (e.g., HDTMA) to enhance hydrophobicity .

Kinetic Experiments : Conduct batch studies at fixed pH (7–8) and temperature (25°C). Use pseudo-first/second-order models to fit

Pseudo-first-order: ln(qe – qt) = ln qe – k₁t

Pseudo-second-order: t/qt = 1/(k₂qe²) + t/qe

Isotherm Models : Apply Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models to determine maximum adsorption capacity (Qmax) .

Q. How should discrepancies in reported pKa values of 2,4-dichlorophenol sodium salt be resolved through experimental validation?

- Methodological Answer :

Potentiometric Titration : Titrate the compound (0.01 M) with HCl (0.1 M) under nitrogen atmosphere to avoid CO₂ interference.

Data Analysis : Calculate pKa from the inflection point (pH vs. volume curve). Cross-validate using UV-Vis spectral shifts at varying pH.

Literature Comparison : Published pKa for 2,4-dichlorophenol is ~7.7–8.0; deviations may arise from ionic strength or solvent effects .

Q. What strategies mitigate interference from co-existing ions when quantifying 2,4-dichlorophenol sodium salt in environmental samples using HPLC-UV?

- Methodological Answer :

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from Cl⁻, NO₃⁻, or humic acids.

Chromatographic Optimization : Adjust mobile phase (e.g., 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) to enhance peak resolution.

Validation : Spike recovery tests (85–115%) and limit of detection (LOD < 0.1 µg/mL) ensure method robustness .

Data Contradiction Analysis

Example : Conflicting solubility data in water (e.g., 50 mg/mL vs. 100 mg/mL).

- Resolution :

- Standardize Conditions : Ensure consistent pH (neutral), temperature (25°C), and ionic strength (0.1 M NaCl).

- Gravimetric Validation : Saturate solutions, filter, and dry residues to calculate exact solubility.

- Source Evaluation : Prioritize peer-reviewed studies over vendor data (e.g., exclude dawnscientific.com ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.